molecular formula C32H36Si2 B14286744 Tetrakis(2,4-dimethylphenyl)disilene CAS No. 114391-92-3

Tetrakis(2,4-dimethylphenyl)disilene

Cat. No.: B14286744
CAS No.: 114391-92-3
M. Wt: 476.8 g/mol
InChI Key: RSGBFUWHLHAZCG-UHFFFAOYSA-N
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Description

Tetrakis(2,4-dimethylphenyl)disilene: is a silicon-based compound characterized by a silicon-silicon double bond. This compound belongs to the class of disilenes, which are silicon analogs of alkenes. Disilenes have garnered significant interest due to their unique structural and electronic properties, which differ markedly from those of their carbon analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:

    Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.

    Reduction: It can be reduced further under specific conditions.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Lithium naphthalenide or other reducing agents.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.

Scientific Research Applications

Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.

    Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.

    Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.

Mechanism of Action

The mechanism by which tetrakis(2,4-dimethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various reagents. The silicon-silicon double bond is more reactive than a carbon-carbon double bond due to its lower bond energy and higher reactivity towards small molecules . This reactivity allows disilenes to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

    Tetramesityldisilene: Another disilene with bulky mesityl groups.

    Tetrakis(trialkylsilyl)disilene: A disilene with trialkylsilyl groups.

Comparison: Tetrakis(2,4-dimethylphenyl)disilene is unique due to the presence of 2,4-dimethylphenyl groups, which provide steric protection to the silicon-silicon double bond while allowing for interesting reactivity patterns. Compared to tetramesityldisilene and tetrakis(trialkylsilyl)disilene, this compound offers a balance between steric protection and reactivity, making it a valuable compound for studying silicon-silicon double bonds .

Properties

CAS No.

114391-92-3

Molecular Formula

C32H36Si2

Molecular Weight

476.8 g/mol

IUPAC Name

bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane

InChI

InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3

InChI Key

RSGBFUWHLHAZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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